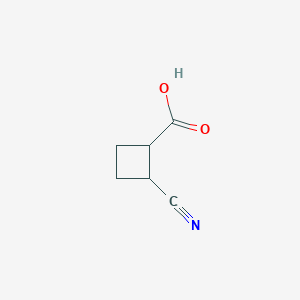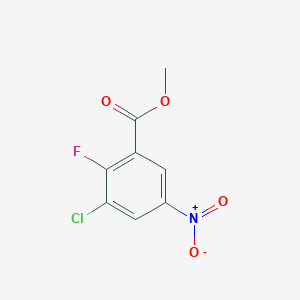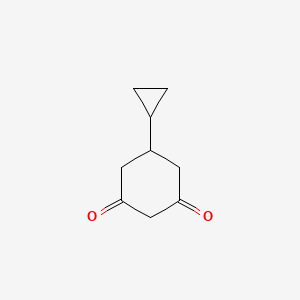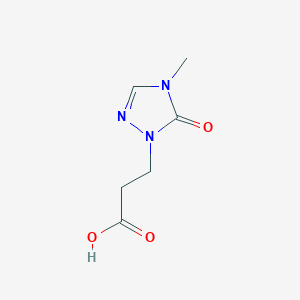![molecular formula C11H17NO4 B1380366 1-[(叔丁氧羰基)]-1,4,5,6-四氢吡啶-3-羧酸 CAS No. 1502074-38-5](/img/structure/B1380366.png)
1-[(叔丁氧羰基)]-1,4,5,6-四氢吡啶-3-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid” is a chemical compound with the CAS Number: 1502074-38-5. It has a molecular weight of 227.26. The compound is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound can be determined by various methods such as X-ray diffraction and density functional theory (DFT) calculation .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 227.26. It is typically stored at room temperature and has a purity of 95%. It is usually in the form of a powder .
科学研究应用
偶联反应和化学合成
1-[(叔丁氧羰基)]-1,4,5,6-四氢吡啶-3-羧酸在偶联反应中作为关键中间体。例如,它与取代的芳基硼酸进行钯催化的偶联反应,生成一系列叔丁基-4-芳基-1,2,3,6-四氢吡啶-1-羧酸酯,展示了其在创建结构多样的化合物中的用途(Wustrow & Wise, 1991)。
X 射线晶体学和分子堆积
X 射线研究揭示了相关化合物的分子结构和堆积,例如叔丁基 (6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯,提供了对固态特性和晶体结构中侧链轴向取向的见解。这些信息对于理解这些化合物的化学和物理性质至关重要(Didierjean 等,2004)。
液相和固相合成
该化合物已用于通过与芳香族 1,2-二胺反应合成 3-甲基喹喔啉-2-羧酸酯,证明了其在液相和固相合成中的适用性。这种多功能性突出了其在促进各种合成策略和优化化学过程中的潜力(Attanasi 等,2001)。
肽修饰
其衍生物已用于含有氨基丙二酸酯和(氨基)(氰基)乙酸酯残基的肽的 C-烷基化,说明了该化合物在肽骨架修饰中的作用。该应用与合成具有改变的骨架性质的肽特别相关,这对于开发具有特定生物活性的新型生物分子至关重要(Matt & Seebach, 1998)。
氧化转化
该化合物及其相关衍生物可用于氧化转化,例如芳香醛氧化为羧酸和苄醇氧化为羰基化合物。该应用强调了其在促进氧化过程中的用途,而氧化过程是有机合成和化学制造中的基础(Firouzabadi 等,1992)。
作用机制
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This process protects the amine group during the synthesis process, preventing it from reacting with other compounds. The BOC group can be removed later with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The use of the boc group in organic synthesis suggests that it could be involved in the synthesis of complex organic molecules, possibly including pharmaceuticals and other biologically active compounds .
Pharmacokinetics
The presence of the boc group could potentially affect these properties, as it could influence the compound’s solubility, stability, and reactivity .
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of organic synthesis, the addition of the BOC group to an amine could protect the amine from unwanted reactions, allowing for more controlled and selective synthesis processes .
Action Environment
The action of the compound and its efficacy can be influenced by various environmental factors. For instance, the process of adding or removing the BOC group requires specific conditions, such as the presence of a base or an acid, respectively . Additionally, factors such as temperature, solvent, and the presence of other reactants could also influence the compound’s action.
生化分析
Biochemical Properties
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the protection of amine groups during peptide synthesis. It interacts with enzymes such as proteases and peptidases, which recognize and cleave peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be selectively removed under acidic conditions, allowing for controlled deprotection of amines .
Cellular Effects
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux. The compound’s impact on cell function is mediated through its interactions with specific proteins and enzymes .
Molecular Mechanism
The molecular mechanism of 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid involves its binding interactions with biomolecules. The Boc group of the compound can form covalent bonds with amine groups, protecting them from unwanted reactions. This protection is reversible, allowing for selective deprotection under acidic conditions. The compound can also inhibit or activate enzymes by modifying their active sites .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid change over time due to its stability and degradation. The compound is stable under normal storage conditions but can degrade under extreme pH or temperature. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance enzyme activity and metabolic flux, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic processes. The compound can affect the levels of metabolites and the overall metabolic flux, influencing cellular energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, affecting its activity and function .
Subcellular Localization
The subcellular localization of 1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid is influenced by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles, where it exerts its effects on cellular processes. The compound’s activity can be modulated by its localization within the cell .
属性
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h7H,4-6H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVOYEEBSBBDJPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
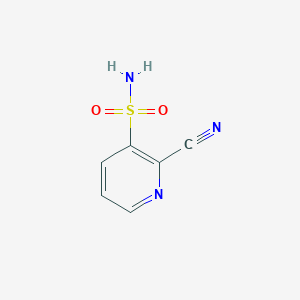
![{3-[3-(Dimethylamino)propoxy]pyridin-4-yl}methanamine](/img/structure/B1380290.png)

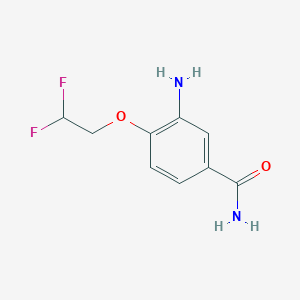

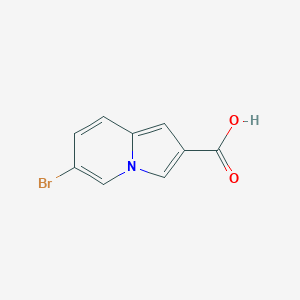
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)

